molecular formula C58H92 B12110793 C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3))

C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3))

Cat. No.: B12110793
M. Wt: 789.3 g/mol
InChI Key: IPJJUEXJHBNXNP-UHFFFAOYSA-N
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Description

C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) is a complex organic compound belonging to the sterane family. Steranes are tetracyclic hydrocarbons derived from sterols and are significant in geochemistry and petroleum science. This specific compound is characterized by its unique ring structure and the presence of methyl groups at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) typically involves multiple steps, including cyclization, aromatization, and methylation. The process begins with the cyclization of a suitable precursor, followed by aromatization to introduce the aromatic ring. Methylation at the 5 and 10 positions is achieved using specific reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are used to facilitate the cyclization and aromatization steps. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, leading to the formation of more saturated compounds.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation often involves alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces more saturated hydrocarbons.

Scientific Research Applications

C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) has several scientific research applications:

    Geochemistry: It is used as a biomarker to study the thermal maturity and depositional environment of sedimentary rocks.

    Petroleum Science: The compound helps in the characterization of crude oil and source rocks.

    Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses in medicine are still under investigation.

    Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) involves its interaction with specific molecular targets and pathways. In geochemistry, it acts as a biomarker by undergoing specific transformations that reflect the thermal history of the rock. In biological systems, its mechanism of action is less well understood but may involve interactions with cellular membranes or specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    C27 RING-C MONOAROMATIC STERANE: Similar in structure but with fewer carbon atoms.

    C28 RING-C MONOAROMATIC STERANE: Differing by one carbon atom, leading to variations in physical and chemical properties.

    C30 RING-C MONOAROMATIC STERANE: Contains an additional carbon atom, which may affect its stability and reactivity.

Uniqueness

C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) is unique due to its specific ring structure and methylation pattern. These features influence its chemical behavior and make it a valuable compound in various scientific fields.

Properties

Molecular Formula

C58H92

Molecular Weight

789.3 g/mol

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/2C29H46/c2*1-7-22(20(2)3)12-11-21(4)28(5)19-17-25-24-14-13-23-10-8-9-18-29(23,6)27(24)16-15-26(25)28/h2*15-16,20-23H,7-14,17-19H2,1-6H3

InChI Key

IPJJUEXJHBNXNP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1(CCC2=C1C=CC3=C2CCC4C3(CCCC4)C)C)C(C)C.CCC(CCC(C)C1(CCC2=C1C=CC3=C2CCC4C3(CCCC4)C)C)C(C)C

Origin of Product

United States

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